molecular formula C9H7Cl2N B15322639 2-(2,4-Dichlorophenyl)propanenitrile

2-(2,4-Dichlorophenyl)propanenitrile

Cat. No.: B15322639
M. Wt: 200.06 g/mol
InChI Key: RIZRERDRHVYNRJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)propanenitrile is an organic compound with the molecular formula C9H7Cl2N. It is a halogenated derivative of benzenes and is characterized by the presence of two chlorine atoms attached to the benzene ring and a nitrile group attached to a propyl chain. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-Dichlorophenyl)propanoic acid.

    Reduction: Formation of 2-(2,4-Dichlorophenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)propanenitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)acetonitrile
  • 2-(2,4-Dichlorophenyl)ethanenitrile
  • 2-(2,4-Dichlorophenyl)butanenitrile

Comparison

2-(2,4-Dichlorophenyl)propanenitrile is unique due to its specific structural features, such as the propyl chain and the positioning of the chlorine atoms. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H7Cl2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3

InChI Key

RIZRERDRHVYNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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